
(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H15BrClNO . It is related to other compounds such as “(4-Chlorophenyl)(piperidin-3-yl)methanone hydrochloride” and "(4-bromophenyl)(piperidin-4-yl)methanone" .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” consists of a bromophenyl group, a piperidin-3-yl group, and a methanone group . The bromine atom is attached to the phenyl ring, and the piperidin-3-yl group is attached to the methanone carbon .
Scientific Research Applications
Chemical Synthesis and Characterization
“(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” is part of a broader class of compounds that involve arylcycloalkylamines, which are notable for their pharmacophoric groups. These groups are pivotal in the synthesis of compounds with potential therapeutic applications. Research indicates that the substitution of arylalkyl moieties can significantly affect the potency and selectivity of binding affinity at D(2)-like receptors, suggesting that the structural components of “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” could be crucial for its biological activity and potential applications in drug design (Sikazwe et al., 2009).
Pharmacological Implications
Compounds with similar structural motifs to “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” are studied for their interaction with biological targets, such as D2-like receptors, which are significant in the treatment of psychotic disorders. The manipulation of arylcycloalkylamine structures has been shown to affect therapeutic efficacy and receptor selectivity, which might extend to the compound , suggesting its potential utility in developing new pharmacological agents (Sikazwe et al., 2009).
Material Science Applications
While not directly related, the study of similar compounds in material sciences, such as the use of phosphonic acids for surface functionalization, presents an indirect application area for “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride”. The ability to bind to various surfaces and form stable layers could be an interesting area of exploration for this compound, given its structural characteristics and the presence of functional groups that facilitate such interactions (Sevrain et al., 2017).
Potential in Drug Development
The exploration of arylcycloalkylamines and related structures in drug development, particularly for neurological and psychiatric conditions, underscores the potential relevance of “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” in this field. Given the importance of structural modifications on pharmacological properties, this compound could serve as a basis for the development of new therapeutic agents targeting central nervous system receptors (Sikazwe et al., 2009).
properties
IUPAC Name |
(4-bromophenyl)-piperidin-3-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBIPXYSIMKYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



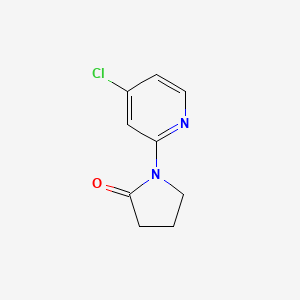

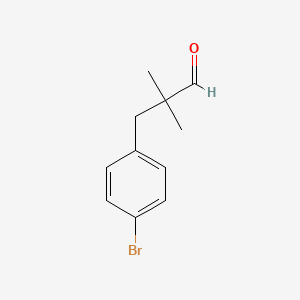
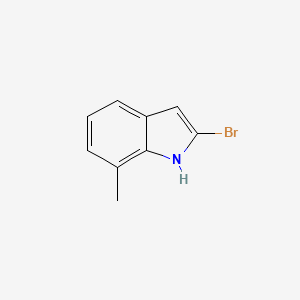

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
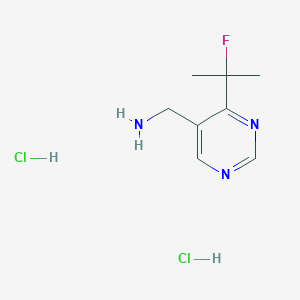
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
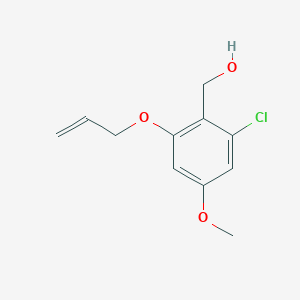
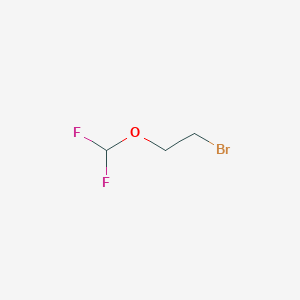
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
